molecular formula C8H11N3S2 B8695779 4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile CAS No. 59972-67-7

4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile

Cat. No.: B8695779
CAS No.: 59972-67-7
M. Wt: 213.3 g/mol
InChI Key: RMIKFIAZPOJAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with butylthiol and a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-phenylthiazole-5-carbonitrile: Similar structure but with a phenyl group instead of a butylsulfanyl group.

    4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.

    4-Amino-2-(ethylsulfanyl)-1,3-thiazole-5-carbonitrile: Similar structure but with an ethylsulfanyl group instead of a butylsulfanyl group.

Uniqueness

The presence of the butylsulfanyl group in 4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile imparts unique properties to the compound, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

CAS No.

59972-67-7

Molecular Formula

C8H11N3S2

Molecular Weight

213.3 g/mol

IUPAC Name

4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C8H11N3S2/c1-2-3-4-12-8-11-7(10)6(5-9)13-8/h2-4,10H2,1H3

InChI Key

RMIKFIAZPOJAGR-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=C(S1)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A concentrated solution of 128 g of KOH in approximately 80 ml of water is slowly added dropwise to a solution of 42.0 g of cyanamide in approximately 500 ml of dimethyl formamide to which 90 ml (114 g) of carbon disulphide have been added. During the addition the mixture is stirred and kept at a temperature of 0°-10° C. by cooling. After 45 minutes, 107 ml (137 g) of n-butylbromide are slowly added dropwise while cooling and stirring and, after 30 minutes, 63.5 ml (75.5 g) of chloroacetonitrile are then added. The cooling bath is removed and, after stirring for another 30 minutes, a concentrated solution of 10 g of KOH in water is added, the temperature of the reaction mixture rising to approximately 60° C. After stirring for another hour at 60° C. the reaction mixture is poured in 2.5 l of ice water, after which the formed precipitate is sucked off, washed successively with water, isopropyl alcohol and petroleum ether, and dried. The desired product is obtained in a yield of 158.9 g and melts at 115°-117° C.
Name
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step Two
Quantity
63.5 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.